molecular formula C24H21N3O4S B2548088 3-(4-{[4-(4-methoxyphenyl)piperazin-1-yl]carbonyl}phenyl)-1-methylquinoxalin-2(1H)-one CAS No. 1216720-84-1

3-(4-{[4-(4-methoxyphenyl)piperazin-1-yl]carbonyl}phenyl)-1-methylquinoxalin-2(1H)-one

Cat. No. B2548088
M. Wt: 447.51
InChI Key: JZNZGYZXBIXCQN-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains a quinoxalin-2-one core, which is a type of heterocyclic compound. This core is substituted with a phenyl ring that is further substituted with a carbonyl group and a piperazine ring. The piperazine ring is substituted with a methoxyphenyl group .


Synthesis Analysis

While specific synthesis methods for this compound were not found, it’s likely that it could be synthesized through a series of reactions involving the coupling of the appropriate phenyl, piperazine, and quinoxalin-2-one derivatives .


Molecular Structure Analysis

The molecular structure of this compound is likely to be quite complex due to the presence of multiple rings and functional groups. The presence of the piperazine ring could impart some degree of flexibility to the molecule, while the aromatic rings could contribute to its stability .


Chemical Reactions Analysis

The compound’s reactivity would likely be influenced by the presence of the various functional groups. For instance, the carbonyl group could potentially undergo nucleophilic addition reactions, while the methoxy group could be susceptible to demethylation reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of the polar carbonyl and methoxy groups could enhance its solubility in polar solvents .

Future Directions

Future research could focus on elucidating the compound’s mechanism of action and potential therapeutic applications. Additionally, studies could be conducted to optimize its synthesis and to investigate its physical and chemical properties in more detail .

properties

IUPAC Name

N-[4-[(4-methoxy-2-phenylquinolin-6-yl)sulfamoyl]phenyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21N3O4S/c1-16(28)25-18-8-11-20(12-9-18)32(29,30)27-19-10-13-22-21(14-19)24(31-2)15-23(26-22)17-6-4-3-5-7-17/h3-15,27H,1-2H3,(H,25,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZNZGYZXBIXCQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)N=C(C=C3OC)C4=CC=CC=C4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-(N-(4-methoxy-2-phenylquinolin-6-yl)sulfamoyl)phenyl)acetamide

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